N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of two tert-butyl groups, a chlorine atom, and a carboxamide group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(methylthio)benzene and a base like sodium hydride.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of tert-Butyl Groups: The tert-butyl groups can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine source like ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzothiophene core can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products
Substitution Reactions: Substituted benzothiophene derivatives.
Oxidation Reactions: Oxidized benzothiophene derivatives.
Reduction Reactions: Reduced amine derivatives.
Scientific Research Applications
N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Another compound with tert-butyl groups, used in organic electronics.
N-tert-butyl-3-chloro-6-methyl-1-benzothiophene-2-carboxamide: A structurally similar compound with a methyl group instead of a second tert-butyl group.
Uniqueness
N,6-di-tert-butyl-3-chloro-1-benzothiophene-2-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H22ClNOS |
---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
N,6-ditert-butyl-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H22ClNOS/c1-16(2,3)10-7-8-11-12(9-10)21-14(13(11)18)15(20)19-17(4,5)6/h7-9H,1-6H3,(H,19,20) |
InChI Key |
XCZOLJYDFDXKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.